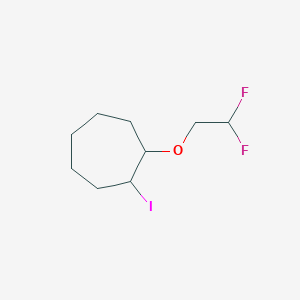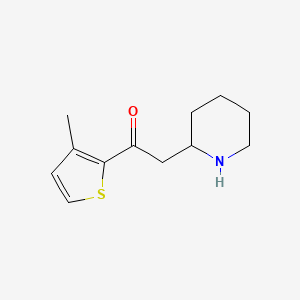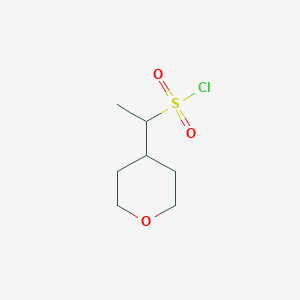
2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds have garnered significant attention due to their wide range of applications in pharmaceuticals, organic synthesis, and materials science . The unique structure of 1,2,3-triazoles imparts high chemical stability, aromatic character, and hydrogen bonding ability, making them valuable in various scientific and industrial fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the following steps:
- Preparation of the alkyne precursor.
- Reaction of the alkyne with an azide in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
- Introduction of the amino and amide groups to complete the synthesis of the target compound.
Industrial Production Methods: Industrial production of 1,2,3-triazole derivatives, including this compound, often employs automated flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, leading to efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and amide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under mild to moderate conditions.
Major Products:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, leading to modulation of their activity . Additionally, the triazole ring can act as a bioisostere for amide bonds, enhancing the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
1,2,3-Triazole: The parent compound with a similar triazole ring structure.
4-Amino-1,2,3-triazole: A derivative with an amino group at the 4-position.
1-Methyl-1H-1,2,3-triazole: A derivative with a methyl group at the 1-position.
Uniqueness: 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is unique due to the presence of both amino and amide functional groups, which enhance its chemical reactivity and biological activity. The combination of these groups with the triazole ring provides a versatile scaffold for the development of novel compounds with diverse applications .
Propiedades
Fórmula molecular |
C6H11N5O |
|---|---|
Peso molecular |
169.19 g/mol |
Nombre IUPAC |
2-amino-3-(1-methyltriazol-4-yl)propanamide |
InChI |
InChI=1S/C6H11N5O/c1-11-3-4(9-10-11)2-5(7)6(8)12/h3,5H,2,7H2,1H3,(H2,8,12) |
Clave InChI |
CVGKOZWJPGCXHJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=N1)CC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B13079939.png)




![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)

![4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079983.png)
![N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)




